molecular formula C9H13Cl2N5 B3240022 {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride CAS No. 1426444-81-6

{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride

Cat. No.: B3240022
CAS No.: 1426444-81-6
M. Wt: 262.14
InChI Key: IVCTWTONAGFGLO-UHFFFAOYSA-N
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Description

{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride (CAS 1426444-81-6) is a heterocyclic organic compound featuring a 1,2,4-triazole core linked to a 4-pyridinyl substituent via an ethylamine chain. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for biological and crystallographic studies . Key properties include:

  • Molecular formula: C₉H₁₂ClN₅
  • Molar mass: 225.68 g/mol
  • Structural features: Protonated ethylamine group, aromatic pyridine, and triazole moieties .

Properties

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.2ClH/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCTWTONAGFGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12Cl2N6
  • Molecular Weight : 275.15 g/mol
  • CAS Number : 1992028-94-0
  • Structure : The compound features a pyridine ring and a triazole moiety, which are key to its biological activity.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis and disruption of metabolic pathways .

Antitumor Activity

Several studies have highlighted the potential of triazole derivatives in cancer treatment:

  • Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the micromolar range against breast cancer cells (e.g., MDA-MB-231) and other tumor types .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : It interacts with several enzymes involved in critical cellular processes. For instance, triazole compounds are known to inhibit histone deacetylases (HDACs), which play a role in cancer progression and inflammation .

Anti-inflammatory Properties

Triazole derivatives also exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This activity is crucial for conditions such as arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The compound exhibited significant inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine on human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer cells (IC50 = 39.2 ± 1.7 μM) .

Data Table

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
AntitumorMDA-MB-231 (breast cancer)39.2 ± 1.7
Anti-inflammatoryVarious inflammatory markersNot specified

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the pyridine ring enhances the bioactivity against various pathogens. For example, studies have demonstrated that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

Triazole compounds are being investigated for their potential as anticancer agents. They can interfere with cancer cell proliferation by inhibiting key enzymes involved in tumor growth. The specific structure of {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride contributes to its effectiveness in targeting cancer cells while minimizing damage to normal cells .

Neurological Applications

There is emerging evidence that triazole compounds may have neuroprotective effects. Studies suggest that they could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be utilized in catalysis and materials development. For instance, researchers have explored its use in synthesizing new materials with enhanced electrical and thermal properties .

Sensor Development

Due to its unique electronic properties, this compound is being studied for applications in sensor technology. Its ability to interact with various analytes makes it suitable for developing sensitive detection systems for environmental monitoring .

Case Studies

StudyApplicationFindings
Howard et al. (2013)AntimicrobialDemonstrated effectiveness against S. aureus and C. albicans with minimal toxicity to human cells .
Liang et al. (2006)Coordination ChemistryDeveloped new metal complexes showing improved catalytic activity .
Recent Neuroprotection StudyNeurologicalShowed potential in reducing neuroinflammation in animal models of Alzheimer's disease .

Comparison with Similar Compounds

Positional Isomers: 3-Pyridinyl vs. 4-Pyridinyl Derivatives

Compound : {2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate (CAS 933704-28-0)

  • Key differences : The pyridine substituent is at the 3-position instead of 3.
  • Impact :
    • Solubility : The hydrate form may exhibit higher crystallinity but comparable aqueous solubility .
    • Bioactivity : Positional isomerism can alter binding affinity in receptor-ligand interactions due to steric and electronic effects .

Heterocycle Substitution: Triazole vs. Oxadiazole

Compound : [2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

  • Key differences : Replaces the triazole with an oxadiazole ring and substitutes pyridine with pyrazine.
  • Impact :
    • Electronic properties : Oxadiazole’s electron-deficient nature reduces hydrogen-bonding capacity compared to triazole.
    • Applications : Pyrazine derivatives are often explored in antiviral and anticancer research, suggesting divergent therapeutic pathways .

Alkyl-Substituted Triazole Derivatives

Compound : 2-[1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine dihydrochloride

  • Key differences : Incorporates methyl and isopropyl groups on the triazole ring.
  • Synthetic routes: Alkyl groups may complicate regioselective synthesis compared to unsubstituted triazoles .

Chain Length Variation: Ethylamine vs. Methylamine

Compound : {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

  • Key differences : Ethylamine chain shortened to methylamine.
  • Solubility: Shorter chains may decrease solubility in polar solvents .

Physicochemical and Functional Comparison Table

Compound CAS Number Molecular Formula Key Features Applications
{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride 1426444-81-6 C₉H₁₂ClN₅ 4-Pyridinyl, ethylamine chain, dihydrochloride salt Research reagent, crystallography
{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate 933704-28-0 C₉H₁₄ClN₅O 3-Pyridinyl, hydrate form Structural studies
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride N/A C₇H₈ClN₅O Oxadiazole core, pyrazine substituent Antiviral/anticancer research
2-[1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine dihydrochloride N/A C₈H₁₆ClN₅ Alkyl-substituted triazole Agrochemical development

Research Implications and Challenges

  • Synthetic complexity : The target compound’s dihydrochloride form requires precise crystallization, often resolved using SHELX software for X-ray refinement .
  • Commercial limitations : Discontinuation by suppliers highlights the need for improved synthetic scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride
Reactant of Route 2
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{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride

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